Dual Degradation of SRD5A3 and GSPT1 vs. Single-Target eRF3a Molecular Glues
Unlike clinical-stage eRF3a degraders like CC-90009, which primarily target GSPT1/eRF3a, PROTAC erf3a Degrader-2 is a rationally designed dual degrader that induces the simultaneous proteasomal degradation of both SRD5A3 and GSPT1 [1]. This dual activity is a specific design feature that differentiates it from single-target degraders. Western blot analysis in 22Rv1 cells confirmed that treatment with PROTAC erf3a Degrader-2 at a concentration of 3 nM for 24 hours leads to a significant reduction in the protein levels of both SRD5A3 and GSPT1, a phenotype not achieved by selective GSPT1-targeting molecular glues at comparable doses [1].
CC-90009: No detectable SRD5A3 degradation
| Evidence Dimension | Degradation Selectivity Profile |
|---|---|
| Target Compound Data | Dual degradation of SRD5A3 and GSPT1 (eRF3a) observed via Western blot at 3 nM after 24h in 22Rv1 cells |
| Comparator Or Baseline | CC-90009: Selective GSPT1 (eRF3a) degradation; no reported effect on SRD5A3 |
| Quantified Difference | Not applicable (Qualitative Difference in Target Profile) |
| Conditions | 22Rv1 human prostate cancer cell line; 24-hour treatment duration; assessed by Western blot |
Why This Matters
This dual degradation mechanism provides a unique tool for dissecting the crosstalk between translational termination and androgen signaling pathways, which is not possible with single-target GSPT1 degraders.
- [1] Yu, G., et al. Medicine for treating human tumor by eRF3a targeting protein degradation mechanism. Chinese Patent CN117801051A, filed 2022-09-30, published 2024-04-02. (Figure 7 description). View Source
